molecular formula C26H38O5S B12624531 3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid CAS No. 915313-27-8

3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid

Cat. No.: B12624531
CAS No.: 915313-27-8
M. Wt: 462.6 g/mol
InChI Key: WUBWQNUPWBTPDZ-UHFFFAOYSA-N
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Description

3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is an organic compound that features a biphenyl core with an undecyloxy substituent and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and an appropriate boronic acid.

    Introduction of the Undecyloxy Group: The undecyloxy group can be introduced via an etherification reaction using an alkyl halide and a suitable base.

    Attachment of the Propane-1-sulfonic Acid Group: The final step involves the sulfonation of the biphenyl derivative using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonic acid derivatives with reduced functional groups.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
  • 3-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid

Uniqueness

3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is unique due to its specific undecyloxy substituent, which imparts distinct physicochemical properties and potential biological activities compared to its analogs.

Properties

CAS No.

915313-27-8

Molecular Formula

C26H38O5S

Molecular Weight

462.6 g/mol

IUPAC Name

3-[4-(4-undecoxyphenyl)phenoxy]propane-1-sulfonic acid

InChI

InChI=1S/C26H38O5S/c1-2-3-4-5-6-7-8-9-10-20-30-25-16-12-23(13-17-25)24-14-18-26(19-15-24)31-21-11-22-32(27,28)29/h12-19H,2-11,20-22H2,1H3,(H,27,28,29)

InChI Key

WUBWQNUPWBTPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O

Origin of Product

United States

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